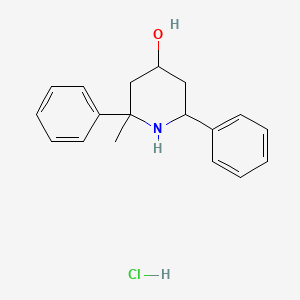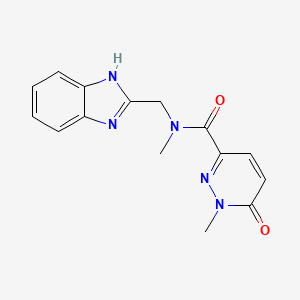![molecular formula C15H16N2O2S B4976671 N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in the 1990s and has since been studied for its potential therapeutic applications. In
作用機序
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea inhibits JAK2 by binding to its ATP-binding site. This prevents JAK2 from phosphorylating its downstream targets, which leads to the inhibition of cytokine and growth factor signaling pathways. This, in turn, can lead to the inhibition of cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to inhibit the production of pro-inflammatory cytokines in immune cells. N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has also been studied for its potential in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
実験室実験の利点と制限
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied, and its mechanism of action is well understood. However, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea research. One area of interest is the development of more potent and selective JAK2 inhibitors. Another area of interest is the exploration of N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea's potential in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea's potential as a tool for studying cytokine and growth factor signaling pathways should be further explored.
Conclusion:
In conclusion, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It inhibits JAK2 by binding to its ATP-binding site, which leads to the inhibition of cytokine and growth factor signaling pathways. N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has various biochemical and physiological effects and has been studied for its potential in treating cancer, inflammation, and autoimmune disorders. While N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has some limitations for lab experiments, it has several advantages and has potential for future research.
合成法
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea can be synthesized through several methods, including the reaction of 2-methoxyphenol with 4-bromophenyl isothiocyanate, followed by the reaction with N-methylhydrazinecarboximidamide. Another method involves the reaction of 2-methoxyphenol with 4-bromophenyl isothiocyanate, followed by the reaction with N-methylhydrazinecarboximidamide in the presence of potassium carbonate. Both methods yield N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea as a white solid.
科学的研究の応用
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a tyrosine kinase that plays a key role in the signaling pathways of cytokines and growth factors. N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders.
特性
IUPAC Name |
1-[4-(2-methoxyphenoxy)phenyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-16-15(20)17-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)18-2/h3-10H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWSYUNOXSYQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)

![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)

![1,7,8,9,10,10-hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)

![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)
![4-(4-fluorophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976705.png)